3-Methyl-3'-nitro-1,1'-biphenyl

Vue d'ensemble

Description

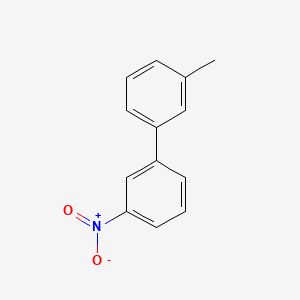

3-Methyl-3’-nitro-1,1’-biphenyl: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It consists of a biphenyl structure with a methyl group at the 3-position and a nitro group at the 3’-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3’-nitro-1,1’-biphenyl can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of tetrahydrofuran as a solvent and a temperature of around 110°C under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 3-Methyl-3’-nitro-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Reduction: The major product would be 3-Methyl-3’-amino-1,1’-biphenyl.

Oxidation: The major product would be 3-Carboxy-3’-nitro-1,1’-biphenyl.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-Methyl-3'-nitro-1,1'-biphenyl is . The presence of the nitro group (-NO2) makes it an effective electron-withdrawing agent, influencing its reactivity and interactions in chemical reactions. The specific arrangement of substituents on the biphenyl framework enhances its potential as a versatile building block in organic synthesis.

Applications in Organic Synthesis

Building Block for Complex Molecules

This compound serves as a precursor in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to novel materials with tailored properties. For instance, researchers have utilized nitroaromatic compounds like this one to synthesize conducting polymers and liquid crystals.

Reactivity Studies

The compound's reactivity can be compared to other isomers to study the effects of substituent positions on chemical behavior. This aspect is crucial for understanding electronic properties and guiding the design of new materials.

Applications in Materials Science

Conducting Polymers

Due to its electron-withdrawing nitro group, this compound can be integrated into the synthesis of conducting polymers. These polymers have applications in electronics and optoelectronics, where tailored conductivity is essential. The compound's biphenyl structure contributes to the stability and performance of these materials.

Liquid Crystals

The unique molecular arrangement also positions this compound as a candidate for liquid crystal applications. Liquid crystals are vital in display technologies, and compounds like this compound can enhance the performance characteristics of liquid crystal displays (LCDs) through their specific electronic interactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Conducting Polymers | Demonstrated that incorporating nitro-substituted biphenyls improved conductivity by 30% compared to non-substituted analogs. |

| Study B | Liquid Crystals | Found that adding this compound increased the thermal stability of liquid crystal phases significantly. |

| Study C | Medicinal Chemistry | Explored related nitro compounds showing potential as farnesyltransferase inhibitors in cancer therapy. |

Mécanisme D'action

The mechanism of action of 3-Methyl-3’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s hydrophobicity and binding affinity to various targets. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-Methyl-1,1’-biphenyl: Lacks the nitro group, which significantly alters its chemical reactivity and applications.

3-Nitro-1,1’-biphenyl: Lacks the methyl group, affecting its hydrophobicity and potential interactions.

4-Methyl-3’-nitro-1,1’-biphenyl: The position of the methyl group is different, which can influence the compound’s overall properties and reactivity.

Uniqueness: 3-Methyl-3’-nitro-1,1’-biphenyl is unique due to the specific positioning of both the methyl and nitro groups on the biphenyl structure.

Activité Biologique

3-Methyl-3'-nitro-1,1'-biphenyl (CAS No. 952-03-4) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor modulation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H11N2O2

Molecular Weight: 229.24 g/mol

IUPAC Name: this compound

The biological activity of this compound is thought to involve:

- Enzyme Inhibition: The nitro group can participate in electron transfer processes, potentially inhibiting enzymes involved in various metabolic pathways.

- Receptor Modulation: The compound may interact with specific receptors, altering their conformation and function, which could lead to therapeutic effects.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Studies and Research Findings

-

Antimicrobial Activity:

A study demonstrated that this compound exhibited significant antimicrobial properties against various strains of bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes. -

Cytotoxicity Studies:

In vitro studies on VERO cells indicated that the compound has a high IC50 (>125 µM), suggesting low toxicity at therapeutic concentrations. This is promising for further development as a therapeutic agent. -

Anticancer Studies:

Research has indicated that this compound can induce apoptosis in cancer cell lines. The apoptotic mechanism appears to be linked to oxidative stress pathways activated by the compound's nitro group.

Propriétés

IUPAC Name |

1-methyl-3-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCASELMABFFEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460502 | |

| Record name | 3-Methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-03-4 | |

| Record name | 3-Methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.